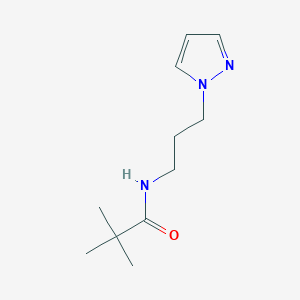

n-(3-(1h-Pyrazol-1-yl)propyl)pivalamide

Description

Significance of Pyrazole (B372694) and Amide Moieties in Advanced Organic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules. orientjchem.org Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in molecular recognition at biological targets. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net The stability of the pyrazole ring and the potential for substitution at various positions allow for the fine-tuning of steric and electronic properties, making it a privileged scaffold in drug discovery. mdpi.com

The amide functional group is one of the most prevalent linkages in pharmaceuticals and natural products. Its stability, planarity, and ability to participate in hydrogen bonding are crucial for defining the three-dimensional structure and binding affinity of molecules to their biological targets. The presence of an amide bond can confer favorable pharmacokinetic properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of amides is a well-established area of organic chemistry, with numerous reliable methods available for their formation.

Strategic Importance of Hybrid Pyrazole-Amide Scaffolds in Chemical Synthesis

The combination of pyrazole and amide moieties into a single molecular framework, as seen in N-(3-(1H-pyrazol-1-yl)propyl)pivalamide, represents a strategic approach in modern chemical synthesis known as molecular hybridization. This strategy aims to create novel chemical entities with potentially enhanced or synergistic biological activities by integrating two or more pharmacophoric units.

The pyrazole-amide scaffold allows for the exploration of a vast chemical space. The pyrazole ring can be substituted to modulate lipophilicity and target interactions, while the amide portion can be varied to alter polarity, hydrogen bonding capacity, and metabolic stability. The propyl linker connecting these two moieties provides conformational flexibility, which can be critical for optimal binding to a target protein. The synthesis of such hybrids typically involves the coupling of a pyrazole-containing amine with a carboxylic acid or its activated derivative, a common and versatile reaction in organic synthesis. nih.gov

Overview of Research Trajectories for this compound and Related Analogs

Given the limited direct research on this compound, its potential research trajectories can be inferred from studies on analogous structures containing the pyrazole-amide motif. The primary areas of investigation for such compounds are in medicinal chemistry and agrochemistry.

In medicinal chemistry, research on pyrazole carboxamides has revealed their potential as inhibitors of various enzymes and receptors. For instance, different pyrazole amide derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines. mdpi.comnih.gov Others have demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities. nih.govnih.gov

The research on analogs suggests that this compound could be a candidate for screening in various biological assays. The pivalamide (B147659) group, with its bulky tert-butyl substituent, may confer specific steric interactions with target proteins and could also influence the compound's metabolic stability.

A plausible research trajectory for this compound would involve:

Synthesis and Characterization: Development of an efficient and scalable synthesis route for this compound and a library of its analogs with variations in the pyrazole substitution and the amide group.

Biological Screening: Evaluation of these compounds in a broad range of in vitro and in vivo assays to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, antifungal, and antibacterial activities.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecular structure to understand the relationship between chemical features and biological activity, with the aim of optimizing potency and selectivity. mdpi.comresearchgate.net

The following interactive data tables provide examples of research findings for structurally related pyrazole-amide derivatives, illustrating the types of data that would be relevant for this compound.

Table 1: Biological Activities of Representative Pyrazole-Amide Analogs

| Compound ID | Structure | Biological Activity | Assay | Potency (IC50/EC50) | Reference |

| Analog A | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide | Anti-inflammatory | Carrageenan-induced rat paw edema | 78% inhibition at 3h | nih.gov |

| Analog B | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide | Anticancer (DNA-binding) | DNA-binding affinity | K(pym-5) = 1.06×10(5) M(-1) | nih.gov |

| Analog C | Pyrazolyl amide derivative | Antiproliferative | HeLa, MCF7, SKOV3, SKMEL28 cell lines | Micromolar IC50 values | mdpi.com |

| Analog D | Pyrazole carboxamide derivative | Antifungal | Sclerotinia sclerotiorum | EC50 = 10.35 mg/L | Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1223234-18-1 | hilarispublisher.com |

| Molecular Formula | C11H19N3O | hilarispublisher.com |

| Molecular Weight | 209.29 g/mol | hilarispublisher.com |

| SMILES | CC(C)(C)C(=O)NCCCN1C=CC=N1 | hilarispublisher.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2,2-dimethyl-N-(3-pyrazol-1-ylpropyl)propanamide |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10(15)12-6-4-8-14-9-5-7-13-14/h5,7,9H,4,6,8H2,1-3H3,(H,12,15) |

InChI Key |

KJZGSBXHVDUINJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCCCN1C=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 1h Pyrazol 1 Yl Propyl Pivalamide and Analogous Pyrazole Amide Compounds

Classical Synthetic Approaches for Pyrazole (B372694) and Amide Linkages

The traditional synthesis of pyrazole-amide compounds like N-(3-(1H-pyrazol-1-yl)propyl)pivalamide typically involves a two-step process: the formation of the N-alkylated pyrazole precursor followed by an amidation reaction.

A plausible classical route to this compound involves the initial N-alkylation of pyrazole with a suitable three-carbon electrophile. For instance, reacting pyrazole with a 3-halopropanenitrile, followed by reduction of the nitrile group to a primary amine, would yield 3-(1H-pyrazol-1-yl)propan-1-amine. uni.lu This intermediate can then undergo amidation.

Alternatively, the synthesis of a closely related analog, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, has been reported, which involves the reaction of 1H-pyrazole with propananilide intermediates in dimethylformamide (DMF). turkjps.orgnih.gov This highlights a strategy where the amide is formed prior to the pyrazole linkage.

Ring-Closing Reactions for Pyrazole Formation

The fundamental pyrazole ring is a well-established heterocycle, and its synthesis is a cornerstone of heterocyclic chemistry. While for the synthesis of the target compound, pyrazole itself is often used as a starting material, it is pertinent to briefly mention the classical methods of its formation. The most common approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This versatile reaction allows for the synthesis of a wide variety of substituted pyrazoles.

Another classical approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which proceeds through a cyclization and subsequent oxidation or tautomerization to afford the aromatic pyrazole ring.

Amidation Reactions for Pivalamide (B147659) Moiety Construction

The formation of the pivalamide moiety is typically achieved through the acylation of a primary amine with pivaloyl chloride or a related activated derivative of pivalic acid. The reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with pivaloyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), represents a standard method for the synthesis of the target compound. researchgate.net

The general reaction for the amidation of a primary amine with an acyl chloride is depicted below:

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

In the context of synthesizing this compound, R would be the 3-(1H-pyrazol-1-yl)propyl group and R' would be the tert-butyl group from pivaloyl chloride.

Modern and Green Chemistry Principles in Pyrazole-Amide Synthesis

Modern synthetic chemistry emphasizes the use of methodologies that are not only efficient but also environmentally benign. These principles have been applied to the synthesis of pyrazole-amide compounds, focusing on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Catalyst-Free Methodologies

In the pursuit of more sustainable chemical processes, catalyst-free reactions have gained significant attention. For the amidation step, direct synthesis of amides from aldehydes and amines under mild, catalyst-free conditions has been developed. rsc.orgsemanticscholar.orgresearchgate.net These reactions can often proceed in either aqueous or organic media, offering a versatile and environmentally friendly alternative to traditional methods that require activating agents or catalysts. rsc.orgsemanticscholar.orgresearchgate.net

Similarly, catalyst-free, three-component coupling reactions for the synthesis of amidinomaleimides have been reported, showcasing the potential for complex molecule synthesis without the need for a catalyst. acs.org While not directly applicable to pivalamide synthesis, this demonstrates the trend towards catalyst-free bond formation.

Aqueous Medium Synthesis for Environmental Sustainability

The use of water as a solvent is a key aspect of green chemistry. Significant progress has been made in conducting both N-alkylation and amidation reactions in aqueous media. The synthesis of N-unsubstituted pyrazoles "on water" has been demonstrated to be a green, simple, and highly efficient method. rsc.org

Furthermore, amide and peptide couplings mediated by pivaloyl mixed anhydrides have been successfully performed in water. acs.orgresearchgate.net The use of surfactants can sometimes enhance the yield and selectivity of these reactions in aqueous solutions. nsf.gov These methods reduce the reliance on volatile and often toxic organic solvents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times. This technology has been successfully applied to the synthesis of pyrazole and amide derivatives.

The N-alkylation of azaheterocycles, including pyrazole, with alkyl halides can be remarkably fast under microwave irradiation, often in the absence of a solvent ("dry media"). researchgate.net Microwave-assisted N-alkylation of isatin, another N-heterocycle, has also been shown to be highly efficient. nih.gov Similarly, the synthesis of various acetamide (B32628) derivatives has been achieved under microwave irradiation.

Multicomponent Reaction Strategies Towards Pyrazole-Amide Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. Several MCRs have been developed for the synthesis of pyrazole derivatives, some of which can be adapted to produce pyrazole-amide scaffolds.

One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing a pyrazole-containing starting material, such as a pyrazole carboxylic acid, it is possible to directly incorporate the pyrazole moiety into the final amide product. For instance, the reaction of a pyrazole carboxylic acid, an amine, an aldehyde, and an isocyanide can yield a pyrazole-substituted amide in a single step.

Another versatile MCR approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, which can be generated in situ. While the classic Knorr pyrazole synthesis is a two-component reaction, it can be integrated into a one-pot, multi-component sequence. For example, a ketone and an ester can react to form a 1,3-diketone, which then condenses with a hydrazine to form the pyrazole ring. If one of the starting materials contains a latent or protected amide functionality, this can be carried through the reaction sequence to yield a pyrazole-amide derivative.

The following table summarizes some MCR strategies that can be applied to the synthesis of pyrazole-amide derivatives:

| MCR Type | Components | Resulting Scaffold | Key Advantages |

| Ugi-4CR | Pyrazole carboxylic acid, Amine, Aldehyde, Isocyanide | α-Acylamino amides with a pyrazole substituent | High convergence, diversity-oriented synthesis |

| Knorr-based MCR | Ketone, Ester, Hydrazine derivative | Substituted pyrazoles | Readily available starting materials |

| Three-component reactions | Enaminones, Aldehydes, Hydrazine derivatives | Polyfunctionalized pyrazoles | Straightforward, sustainable approach |

These MCR strategies provide efficient pathways to a wide range of pyrazole-amide derivatives, offering a modular approach to explore the chemical space around this scaffold.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Scaffolds

The synthesis of this compound presents several challenges in terms of selectivity. Specifically, the regioselective N-alkylation of the pyrazole ring is a critical step, as pyrazole has two potentially reactive nitrogen atoms.

Regioselective N-Alkylation:

The alkylation of pyrazole with a suitable 3-carbon electrophile is a key step in the synthesis of the target molecule. The reaction of pyrazole with a reagent such as 1-bromo-3-chloropropane (B140262) or a protected 3-aminopropyl halide can lead to a mixture of N1- and N2-alkylated isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the pyrazole substituents, the alkylating agent, the solvent, and the base used.

For unsubstituted pyrazole, alkylation often yields a mixture of isomers. However, the presence of steric hindrance on the pyrazole ring can direct the alkylation to the less hindered nitrogen atom. Furthermore, the choice of reaction conditions can significantly impact the isomeric ratio. For instance, phase-transfer catalysis has been shown to be an effective method for the N-alkylation of pyrazoles, often providing high yields of the desired N-alkylated products.

A plausible synthetic route to this compound would involve the regioselective N-alkylation of pyrazole with a protected 3-aminopropyl halide, such as N-(3-bromopropyl)phthalimide. This would be followed by deprotection of the amine and subsequent acylation with pivaloyl chloride to yield the final product.

Control of Chemoselectivity:

Chemoselectivity is also a crucial consideration, particularly when dealing with multifunctional molecules. For example, if the alkylating agent contains other reactive functional groups, side reactions can occur. The use of protecting groups is a common strategy to ensure that only the desired transformation takes place. In the context of our target molecule, protecting the amino group of a 3-aminopropyl halide prevents it from interfering with the N-alkylation of the pyrazole ring.

Stereoselective Synthesis:

While this compound itself is not chiral, the principles of stereoselective synthesis are important when considering more complex analogs that may contain stereocenters. Asymmetric catalysis can be employed to control the stereochemistry of reactions, such as the introduction of chiral side chains or the stereoselective reduction of functional groups.

The following table highlights key considerations for achieving selectivity in the synthesis of this compound scaffolds:

| Selectivity Type | Key Challenge | Strategies |

| Regioselectivity | N1 vs. N2 alkylation of the pyrazole ring | Steric hindrance, choice of base and solvent, phase-transfer catalysis |

| Chemoselectivity | Unwanted reactions of other functional groups | Use of protecting groups |

| Stereoselectivity | Control of stereocenters in analogs | Asymmetric catalysis, use of chiral auxiliaries |

Post-Synthetic Modification Strategies for this compound Precursors

Post-synthetic modification is a powerful strategy that allows for the diversification of a core scaffold after its initial synthesis. This approach is particularly useful for generating libraries of related compounds for structure-activity relationship (SAR) studies. In the context of this compound, both the pyrazole ring and the pivalamide side chain can be subject to post-synthetic modification.

Modification of the Pyrazole Ring:

The pyrazole ring can be functionalized at the C3, C4, and C5 positions through various reactions. For example, electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the ring. These groups can then be further elaborated. For instance, a bromo-substituted pyrazole can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

Modification of the Amide Moiety:

The pivalamide group itself can be modified. For example, the amide bond can be cleaved under harsh conditions to liberate the corresponding amine, which can then be acylated with different acid chlorides or activated carboxylic acids to generate a library of amide analogs.

A key precursor for post-synthetic modification would be 1-(3-aminopropyl)-1H-pyrazole. This intermediate, obtained after the N-alkylation and deprotection steps described previously, can be reacted with a variety of acylating agents to produce a diverse set of N-(3-(1H-pyrazol-1-yl)propyl)amides.

The following table outlines potential post-synthetic modification strategies for precursors of this compound:

| Precursor | Modification Strategy | Resulting Analogs |

| Halogenated this compound | Palladium-catalyzed cross-coupling reactions | Aryl-, alkenyl-, or alkynyl-substituted pyrazole analogs |

| 1-(3-Aminopropyl)-1H-pyrazole | Acylation with various acid chlorides or carboxylic acids | Library of N-(3-(1H-Pyrazol-1-yl)propyl)amide derivatives with diverse acyl groups |

These post-synthetic modification strategies provide a flexible and efficient means to generate a wide array of analogs of the target compound, facilitating the exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation of N 3 1h Pyrazol 1 Yl Propyl Pivalamide Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For N-(3-(1H-pyrazol-1-yl)propyl)pivalamide, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the primary step. This would involve the analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. These experiments would reveal the connectivity between atoms within the molecule.

Furthermore, variable-temperature NMR studies could provide insights into the conformational dynamics of the propyl chain and the pivalamide (B147659) group. The presence of any tautomeric equilibria involving the pyrazole (B372694) ring, though less likely for N-substituted pyrazoles, could also be investigated using this technique. However, at present, there is no published NMR data available for this compound to perform such an analysis.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₉N₃O), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to match this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Additionally, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The analysis of the resulting fragmentation pattern would provide further structural confirmation by identifying characteristic losses of moieties such as the pivaloyl group or the pyrazolylpropyl side chain. Currently, specific HRMS data and fragmentation studies for this compound are not available in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational modes. These would include:

N-H stretching and bending vibrations from the amide group.

C=O stretching of the amide (Amide I band).

C-N stretching and N-H bending of the amide (Amide II and III bands).

C-H stretching and bending vibrations from the propyl chain, pyrazole ring, and tert-butyl group.

C=C and C=N stretching vibrations from the pyrazole ring.

The precise positions of these bands, particularly the N-H and C=O stretching frequencies, can be sensitive to the presence and strength of hydrogen bonding interactions in the solid state or in solution. A comparative analysis of IR and Raman spectra can also provide insights into molecular symmetry. However, no experimental IR or Raman spectra for this compound have been reported.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Supramolecular Assembly

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. It also reveals how molecules are arranged in the crystal lattice, a study of which is crucial for understanding supramolecular assembly through intermolecular interactions like hydrogen bonding and van der Waals forces. Despite its power, no single crystal X-ray diffraction data for this compound has been published.

Analysis of Intramolecular Hydrogen Bonding Networks

Based on the molecular structure of this compound, the potential for intramolecular hydrogen bonding is limited due to the spatial separation of the hydrogen bond donor (the N-H of the amide) and potential acceptors (the nitrogens of the pyrazole ring). However, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. The amide N-H group is a potent hydrogen bond donor, and the amide carbonyl oxygen is an effective acceptor. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. A detailed analysis of the crystal structure would be necessary to identify and characterize these interactions.

Elucidation of Crystallographic Parameters and Polymorphism

Should single crystals of this compound be grown, X-ray diffraction analysis would yield key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information is fundamental to describing the crystalline state of the compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. The investigation of polymorphism would require systematic crystallization studies under various conditions and characterization of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), in addition to single-crystal X-ray diffraction. There is currently no information on the crystallographic parameters or potential polymorphism of this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

The parent molecule, this compound, is not chiral and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable. Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in the propyl chain, then chiroptical spectroscopy would become a valuable tool for determining the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of the chiral centers. No such chiral derivatives or related chiroptical studies have been reported in the scientific literature.

Reactivity and Derivatization Studies of N 3 1h Pyrazol 1 Yl Propyl Pivalamide

Exploration of Functional Group Transformations and Modifications of the Pyrazole (B372694) and Amide Moieties

The functional groups within N-(3-(1H-pyrazol-1-yl)propyl)pivalamide—the pyrazole ring and the amide linkage—offer multiple avenues for chemical modification.

Pyrazole Moiety Modifications: The pyrazole ring, being aromatic, is relatively stable. However, the pyridine-like nitrogen at the N2 position possesses a lone pair of electrons, making it basic and nucleophilic. This site can undergo reactions such as protonation or alkylation. Alkylation with an agent like methyl iodide would result in the formation of a quaternary pyrazolium (B1228807) salt, introducing a positive charge and altering the electronic properties of the molecule.

Amide Moiety Transformations: The pivalamide (B147659) group is known for its high stability due to the steric hindrance provided by the tert-butyl group. Despite this, it can undergo traditional amide reactions under appropriate conditions.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding 3-(1H-pyrazol-1-yl)propan-1-amine and pivalic acid. This reaction is typically slow due to steric hindrance and may require forcing conditions.

Reduction: The amide can be reduced to a secondary amine, N-(tert-butyl)-3-(1H-pyrazol-1-yl)propan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide into a flexible secondary amine, significantly altering the molecule's conformational possibilities.

N-S Bond Cleavage: While not a direct transformation of the pivalamide, related studies on secondary sulfonamides have shown that N-S bonds can be reductively cleaved to generate amines and sulfinates, suggesting that advanced methods could potentially be developed for cleaving robust amide bonds under mild conditions. chemrxiv.org

A summary of these potential transformations is provided in the table below.

| Functional Group | Reaction Type | Reagents | Potential Product |

| Pyrazole (N2) | Alkylation | Alkyl halide (e.g., CH₃I) | 2-alkyl-1-(3-(pivalamido)propyl)-1H-pyrazolium salt |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | 3-(1H-pyrazol-1-yl)propan-1-amine + Pivalic acid |

| Amide | Reduction | LiAlH₄ | N-(tert-butyl)-3-(1H-pyrazol-1-yl)propan-1-amine |

Investigations into Selective C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. rsc.org For this compound, this strategy allows for the direct attachment of new substituents to the carbon atoms of the pyrazole ring.

Research on N-alkylpyrazoles has established a clear reactivity pattern for transition-metal-catalyzed C-H functionalization. nih.gov The general order of reactivity for the pyrazole C-H bonds is C5 > C4 > C3. nih.gov

C5-Arylation: The C5 position is the most electronically and sterically accessible site for palladiu-catalyzed direct arylation, enabling the straightforward introduction of various aryl groups. nih.gov

C3-Functionalization: The C3 position is significantly less reactive. However, strategies such as using a removable protecting group that can be transposed from one nitrogen to the other (a "SEM switch") can effectively transform the unreactive C3 position into a reactive C5 position, allowing for subsequent functionalization. nih.gov

C4-Functionalization: While less common via direct C-H activation compared to C5, functionalization at the C4 position can be achieved, often through electrophilic substitution pathways as discussed in the next section.

These methods provide a regiocontrolled route to di- and tri-substituted pyrazole derivatives, rapidly increasing molecular complexity from the parent this compound structure.

| Position on Pyrazole Ring | Reactivity | Typical Reaction | Catalyst/Reagent |

| C5 | High | C-H Arylation | Pd(OAc)₂ / Pivalic Acid |

| C3 | Low | C-H Arylation (via SEM switch) | Pd(OAc)₂ / Pivalic Acid |

| C4 | Moderate | Bromination -> Suzuki Coupling | NBS -> Pd catalyst / Boronic acid |

Reactivity Towards Electrophilic and Nucleophilic Reagents

The electronic nature of the pyrazole ring dictates its reactivity towards electrophiles and nucleophiles. As a π-excessive aromatic system, it is prone to electrophilic substitution.

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the preferred site for electrophilic attack. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5. Common electrophilic substitution reactions applicable to the pyrazole core include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or iodine can install a halogen atom at the C4 position.

Sulfonation: Treatment with fuming sulfuric acid can add a sulfonic acid group (-SO₃H) at the C4 position.

Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. scribd.com

Nucleophilic Reactivity: The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich character. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it. encyclopedia.pub The primary site of nucleophilic interaction is the pyridine-like N2 nitrogen, which can act as a nucleophile in reactions like alkylation, as previously mentioned.

| Reaction Type | Reagent | Position of Attack | Product |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-N-(3-(1H-pyrazol-1-yl)propyl)pivalamide |

| Bromination | NBS | C4 | 4-Bromo-N-(3-(1H-pyrazol-1-yl)propyl)pivalamide |

| Formylation | POCl₃ / DMF | C4 | 4-Formyl-N-(3-(1H-pyrazol-1-yl)propyl)pivalamide |

Formation of Complex Conjugates and Hybrid Molecular Systems

The structural features of this compound make it an excellent scaffold for building larger, more complex molecular systems.

Metal Coordination Complexes: Pyrazoles are well-established ligands in coordination chemistry. researchgate.net The pyridine-like N2 atom of the pyrazole ring can coordinate to a variety of transition metals (e.g., Cu(II), Cd(II), Fe(II), Zn(II)) to form stable metal complexes. nih.govresearchgate.net The resulting complexes can exhibit diverse geometries, such as square planar or octahedral, depending on the metal center and other coordinating ligands. researchgate.net The propylpivalamide side chain can influence the steric environment around the metal center, potentially modulating the complex's stability and reactivity.

Hybrid Molecules: The molecule can be elaborated into hybrid systems through several strategies.

Functionalization of the Pyrazole Ring: As detailed in sections 4.2 and 4.3, substituents can be introduced onto the pyrazole ring. If these substituents contain reactive functional groups (e.g., a carboxyl group from an arylation reaction), they can be used as handles to conjugate other molecules, such as peptides, fluorophores, or other pharmacophores.

Modification of the Amide: The pivaloyl group could be replaced with a different acyl group that contains a terminal functional group (e.g., an alkyne or azide (B81097) for click chemistry), providing a direct point of attachment for creating complex bioconjugates.

Ring Transformations and Cycloaddition Reactions Involving the Pyrazole Moiety

The aromaticity of the pyrazole ring imparts significant stability, making ring transformation reactions uncommon under normal conditions. However, the pyrazole system can participate in or be formed from cycloaddition reactions.

[3+2] Cycloaddition Reactions: The most common route to the pyrazole ring itself is the [3+2] cycloaddition between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govnih.gov While the fully formed aromatic pyrazole in this compound is not a typical substrate for cycloadditions, its derivatives can be. For instance, functionalization to introduce an alkyne substituent on the ring could allow it to act as a dienophile in subsequent reactions.

Coordination Chemistry of N 3 1h Pyrazol 1 Yl Propyl Pivalamide As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazole-Amide Scaffolds

The design of pyrazole-amide ligands is predicated on combining two key functional groups: the pyrazole (B372694) ring and the amide moiety. mdpi.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, making them excellent N-donors for coordination with metal centers. researchgate.netresearchgate.net The amide group (-C(O)NH-) introduces an oxygen atom that can also act as a donor site, enabling the ligand to function in a chelating manner. mdpi.com This combination of a "soft" nitrogen donor from the pyrazole and a "hard" oxygen donor from the amide allows these scaffolds to bind effectively with a wide range of metal ions.

The structural components of N-(3-(1H-pyrazol-1-yl)propyl)pivalamide are designed to impart specific properties:

Pyrazole Ring : The unsubstituted N-H pyrazole is a versatile building block in ligand design. nih.govdntb.gov.ua However, in this specific ligand, the pyrazole is N-substituted, with the propyl chain attached to the N1 position. This predetermines that coordination will occur through the N2 nitrogen atom of the pyrazole ring.

Propyl Linker : The three-carbon chain connecting the pyrazole and amide groups provides significant conformational flexibility. This flexibility allows the ligand to adopt various orientations to satisfy the geometric preferences of different metal centers, facilitating the formation of stable chelate rings, typically six-membered or larger.

Pyrazole-amide scaffolds can exhibit several coordination modes, largely dependent on the metal ion, reaction conditions, and the specific structure of the ligand. researchgate.netresearchgate.net Common modes include:

Monodentate Coordination : The ligand may bind to a metal center exclusively through the N2 atom of the pyrazole ring, with the amide oxygen remaining uncoordinated.

Bidentate Chelating (N,O) Mode : The ligand can form a stable chelate ring by coordinating to a single metal center through both the pyrazole N2-nitrogen and the amide O-oxygen. This is often the preferred mode due to the thermodynamic stability of chelation. nih.gov

Bridging Mode : In polynuclear complexes, the ligand could potentially bridge two metal centers, although this is less common for simple pyrazole-amide structures unless deprotonation of the amide occurs.

Synthesis and Stoichiometry of Metal Complexes Formed with this compound

The synthesis of metal complexes with pyrazole-amide ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov For this compound, a general synthetic route would involve dissolving the ligand in a solvent like methanol, ethanol, or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, perchlorates). The reaction mixture is often stirred at room temperature or heated to reflux to facilitate complex formation. mdpi.comuobaghdad.edu.iq Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by layering techniques. nih.gov

The stoichiometry of the resulting metal complexes (the metal-to-ligand ratio) is influenced by several factors, including the charge and preferred coordination number of the metal ion, the steric bulk of the ligand, and the molar ratios of the reactants used in the synthesis. pen2print.org

Common stoichiometries observed for related pyrazole-based ligands include:

1:1 (M:L) : This ratio might be favored with metals that have lower coordination numbers or when bulky ligands are involved.

1:2 (M:L) : This is a very common stoichiometry, particularly for divalent metal ions like Ni(II), Co(II), Cu(II), and Cd(II) seeking to achieve a coordination number of four or six. nih.govuobaghdad.edu.iq In an octahedral complex, for instance, two bidentate this compound ligands and two solvent molecules or anions could complete the coordination sphere.

2:2 (M:L) : Dinuclear complexes can form, especially if a bridging co-ligand (like a halide) is present. mdpi.com

The bulky pivalamide (B147659) group in this compound may sterically hinder the coordination of more than two ligands to a single metal center, making 1:1 and 1:2 complexes the most probable outcomes.

Structural Characterization of this compound Metal Complexes

The definitive characterization of metal complexes relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic techniques provide crucial evidence for the coordination of the ligand to the metal center by monitoring changes in the vibrational and electronic properties of the ligand upon complexation.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the involvement of the amide group in coordination. The stretching vibration of the carbonyl group (ν(C=O)) in the free ligand is expected to appear around 1650-1680 cm⁻¹. Upon coordination of the amide oxygen to a metal ion, electron density is drawn away from the C=O bond, weakening it. This results in a noticeable shift of the ν(C=O) band to a lower frequency (typically by 20-60 cm⁻¹), which is a strong indicator of N,O-chelation. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Coordination to a metal center causes significant changes in the chemical shifts of the ligand's nuclei. The protons on the pyrazole ring and the methylene (B1212753) (-CH₂-) groups adjacent to the pyrazole nitrogen and the amide nitrogen would be particularly affected, typically showing a downfield shift upon complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum of the ligand, which arises from π→π* and n→π* transitions within the pyrazole and amide chromophores, is often altered upon complexation. mocedes.org The formation of a new complex can lead to shifts in the absorption maxima (either blue or red shifts) and changes in molar absorptivity. mocedes.orgresearchgate.net For complexes with transition metals like Cu(II), Co(II), or Ni(II), new absorption bands corresponding to d-d electronic transitions may appear in the visible region, providing information about the coordination geometry around the metal ion. researchgate.net

| Spectroscopic Technique | Observed Feature (Free Ligand) | Expected Change Upon Metal Coordination | Reason for Change |

|---|---|---|---|

| FT-IR | Amide ν(C=O) stretch (~1660 cm⁻¹) | Shift to lower frequency (e.g., ~1620 cm⁻¹) | Weakening of the C=O bond due to coordination of oxygen to the metal center. |

| ¹H NMR | Pyrazole H3, H4, H5 protons | Downfield shift | Deshielding effect caused by proximity to the Lewis acidic metal center. |

| ¹³C NMR | Amide C=O carbon | Downfield shift | Withdrawal of electron density upon coordination. |

| UV-Vis | Ligand-centered π→π* transitions | Shift in λmax and/or change in intensity | Alteration of the ligand's electronic structure upon complexation. |

For complexes of this compound, X-ray diffraction would confirm the coordination mode (e.g., bidentate N,O-chelation) and reveal the precise geometry around the metal center. Based on complexes with similar pyrazole-based ligands, several coordination geometries are possible: mdpi.comresearchgate.net

Tetrahedral : For metal ions like Zn(II) or Co(II) in a [M(L)₂] configuration.

Square Planar : Common for Ni(II) or Pd(II) complexes.

Octahedral : Very common for many divalent transition metals (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cd(II)), often with a [M(L)₂(X)₂] stoichiometry, where X can be a solvent molecule or a counter-anion. nih.govuobaghdad.edu.iq

| Complex | Metal Ion | Coordination Geometry | M-N(pyrazole) Bond Length (Å) | M-O(amide) Bond Length (Å) | Reference System |

|---|---|---|---|---|---|

| [Cd(L¹)₂Cl₂] | Cd(II) | Distorted Octahedral | ~2.3-2.4 Å | ~2.4-2.5 Å | Pyrazole-acetamide ligand nih.gov |

| Ni(L²)₂₂ | Ni(II) | Octahedral | ~2.0-2.1 Å | ~2.1-2.2 Å | Pyrazole-carboxamide ligand mdpi.com |

| Cu(L¹)₂(EtOH)₂₂ | Cu(II) | Distorted Octahedral | ~2.0-2.1 Å | ~2.3-2.4 Å | Pyrazole-acetamide ligand nih.gov |

Electronic and Geometric Factors Influencing Coordination Behavior

The coordination behavior of this compound is governed by a delicate interplay of electronic and geometric factors.

Electronic Factors :

The pyrazole ring is a relatively soft, π-rich N-donor, while the amide oxygen is a harder O-donor. This dual character allows the ligand to bind effectively to a range of metal ions, from borderline acids like Fe(II), Co(II), and Ni(II) to softer acids like Ag(I). mocedes.org

The coordination of the ligand to a Lewis acidic metal center enhances the acidity of the amide N-H proton, a key feature for potential proton-responsive behavior. nih.gov

The electron-donating properties of the ligand influence the stability of the resulting complex. The pyrazole ring and the alkyl chain are generally considered electron-donating, which helps to stabilize the metal-ligand bond.

Geometric Factors :

Chelate Ring Size : The propyl linker is predisposed to form a stable six-membered chelate ring when the ligand binds in a bidentate N,O-fashion. This ring size is generally associated with high thermodynamic stability.

Steric Hindrance : The most significant geometric factor for this ligand is the bulky tert-butyl group of the pivalamide moiety. This steric bulk can have several consequences:

It can prevent the coordination of a large number of ligands around a metal center, favoring lower coordination numbers.

It may influence the ligand's conformation, forcing the pyrazole and amide groups into specific orientations.

It can protect the metal center from the approach of other substrates, which can be a useful feature in the design of catalysts. nih.gov

Ligand Flexibility : The propyl chain provides rotational freedom, allowing the donor atoms to position themselves optimally to match the preferred coordination geometry of a given metal ion, from tetrahedral to octahedral. rsc.org

Metal-Ligand Cooperation and Proton-Responsive Characteristics in Complexes

Metal-ligand cooperation refers to scenarios where both the metal center and the ligand are actively involved in a chemical transformation, such as the activation of a substrate molecule. A key aspect of this is the proton-responsiveness of the ligand. nih.gov

For complexes of this compound, the amide N-H group is the primary source of proton-responsive character. While the pyrazole ring itself is N-substituted, the amide proton's acidity is significantly increased upon coordination of the amide oxygen to a metal. nih.gov This enhanced acidity means the proton can be removed by a relatively mild base.

Deprotonation of the amide N-H would transform the neutral ligand into an anionic amidate ligand. This change has profound electronic consequences:

The amidate is a much stronger σ- and π-donor than the neutral amide, which increases the electron density at the metal center.

This increased electron density can make the metal center more reactive in catalytic processes, such as reductive eliminations or oxidative additions.

This proton-responsive behavior allows the complex to act as a proton shuttle. The ligand can accept a proton to store it, and then release it in a subsequent step of a catalytic cycle. This capability is crucial in many catalytic reactions, including hydrogenation and dehydrogenation processes, where controlled proton and electron transfers are essential. nih.govdntb.gov.ua The combination of a robust coordination scaffold provided by the pyrazole-amide framework and the tunable, proton-responsive nature of the amide group makes ligands like this compound promising candidates for the development of advanced catalytic systems.

Catalytic Applications of N 3 1h Pyrazol 1 Yl Propyl Pivalamide Complexes

Design and Synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide-Based Catalysts

The synthesis of metal complexes using pyrazole-containing ligands is a well-established area of coordination chemistry. nih.govmdpi.com Generally, the pyrazole (B372694) nitrogen atom acts as a robust coordination site for a variety of metal centers, including palladium, ruthenium, iridium, and nickel. nih.govmdpi.comresearchgate.netrsc.orgmdpi.com The design of catalysts based on this compound would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt.

The synthesis of related pyrazole-amide ligands and their subsequent complexation has been reported. For instance, the synthesis of 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide and their coordination complexes with nickel(II) and cadmium(II) have been described. mdpi.com Similarly, the preparation of NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands has been achieved through the reaction of the ligand with palladium(II) chloride in the presence of a base. researchgate.net These methodologies could potentially be adapted for the synthesis of complexes with this compound. The pivalamide (B147659) group, with its bulky tert-butyl substituent, could influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity.

Application in Homogeneous Catalysis

While specific data for this compound complexes is not available, the broader class of pyrazole-based catalysts has demonstrated significant utility in various homogeneous catalytic reactions.

Palladium complexes bearing pyrazole-based ligands are known to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netmdpi.comresearchgate.netresearchgate.net For example, palladium complexes with pyrazole-tethered phosphine (B1218219) ligands have shown high efficiency in Suzuki coupling reactions between phenylboronic acids and aryl halides. researchgate.net Similarly, NNN pincer palladium(II) complexes featuring a pyrazolyl-picolinamide framework have been successfully employed as catalysts in the Heck coupling of aryl bromides with styrenes, affording the desired products in moderate to high yields. researchgate.net Given these precedents, it is plausible that palladium complexes of this compound could also exhibit catalytic activity in such transformations.

Table 1: Representative Data for Heck Coupling Reactions Catalyzed by Pyrazole-Based Palladium Complexes

| Entry | Aryl Halide | Olefin | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Bromobenzene | Styrene | [PdCl(picolinamide-pyrazolyl)] | 99 | researchgate.net |

| 2 | 4-Bromoacetophenone | Styrene | [PdCl(picolinamide-pyrazolyl)] | 95 | researchgate.net |

This table is illustrative and based on data for related pyrazole-based catalysts, not specifically this compound complexes.

Ruthenium and iridium complexes containing pyrazole ligands have been extensively studied for their catalytic activity in hydrogenation and dehydrogenation reactions. nih.govrsc.org Protic pyrazole ligands, in particular, can participate in metal-ligand cooperation, facilitating these transformations. nih.gov For instance, diprotic pyrazole ruthenium(II) complexes have been shown to catalyze the hydrogenation of acetophenone. nih.gov Furthermore, pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complexes are effective catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes, with high yields and good functional group tolerance. rsc.org The N-H proton of the pyrazole can play a crucial role in the catalytic cycle.

Table 2: Examples of Acceptorless Dehydrogenation of Alcohols with a Pyrazole-Based Ruthenium Catalyst

| Entry | Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl alcohol | Benzaldehyde | [RuCl(PPh3)2(NNN-L1)]Cl | 99 | rsc.org |

| 2 | 1-Phenylethanol | Acetophenone | [RuCl(PPh3)2(NNN-L1)]Cl | 98 | rsc.org |

This table is illustrative and based on data for a related pyrazole-based catalyst, not specifically this compound complexes.

Transition metal-catalyzed C-H activation is a powerful tool for the synthesis of complex molecules. Ruthenium-based catalysts have been employed for the C-H arylation of various heterocycles, including pyrazoles. mdpi.com The directing group strategy is often utilized to achieve regioselectivity. The amide functionality in this compound could potentially act as a directing group, facilitating C-H activation at a specific position within the ligand backbone or a substrate. While specific examples involving this ligand are not documented, the general principle of pyrazole-directed C-H functionalization is established in the literature.

Exploration in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. While there is no specific information on the use of this compound in heterogeneous catalysis, the functional groups present in the ligand, such as the amide, could potentially be used for anchoring the complex to a support material like silica (B1680970) or a polymer resin. This would be a promising avenue for future research to enhance the practical applicability of catalysts derived from this ligand.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies are crucial for understanding catalyst behavior and for the rational design of more efficient catalysts. For pyrazole-based catalysts, mechanistic investigations have often highlighted the role of the pyrazole N-H proton in catalytic cycles, particularly in hydrogenation and dehydrogenation reactions. nih.gov Theoretical calculations and spectroscopic studies have been used to elucidate reaction pathways and intermediates. For any newly developed catalyst system based on this compound, detailed mechanistic studies would be essential to understand the role of the ligand structure, including the pivalamide group, in influencing the catalytic performance.

Theoretical and Computational Investigations of N 3 1h Pyrazol 1 Yl Propyl Pivalamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and energetic properties of molecules like N-(3-(1H-pyrazol-1-yl)propyl)pivalamide.

A DFT study would begin with the optimization of the molecule's geometry. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure of the molecule. A common approach would be to use a functional such as B3LYP combined with a basis set like 6-31G(d,p). The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various energetic properties can be calculated. These include the total electronic energy, the heat of formation, and the energies of different possible conformations. For this compound, this would be crucial for understanding the relative stability of different rotational isomers (rotamers) arising from the flexible propyl chain.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O (Amide) | 1.23 Å |

| Bond Length | N-C (Amide) | 1.35 Å |

| Bond Length | N-N (Pyrazole) | 1.34 Å |

| Bond Angle | O=C-N (Amide) | 122.5° |

| Dihedral Angle | C-N-C-C (Propyl Chain) | 178.2° (anti-periplanar) |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Ab Initio Methods for High-Level Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), could be used to refine the energies obtained from DFT. These methods are particularly valuable for accurately describing weak interactions, such as intramolecular hydrogen bonds or van der Waals forces, which can play a significant role in determining the conformational preferences of the molecule. Such calculations would provide a benchmark for the DFT results and a more precise understanding of the molecule's stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation would reveal the accessible conformational landscape. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), one can observe the transitions between different conformations and determine their relative populations. This is particularly important for understanding the flexibility of the propyl linker and the pivalamide (B147659) group.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the molecule's conformation and dynamics. For instance, simulations in water would show how hydrogen bonding interactions with the solvent influence the preferred shape of the molecule, which can be crucial for its behavior in a biological environment.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key sources of conformational flexibility are the rotations around the C-C and C-N bonds of the propyl chain.

A systematic conformational search could be performed by rotating key dihedral angles and calculating the energy of each resulting conformation using quantum chemical methods. This would lead to the generation of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states between them.

The results of this analysis can be visualized as a conformational energy map, providing a clear picture of the low-energy conformations and the energy barriers for interconversion.

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one might be interested in studying its reactivity, for example, its susceptibility to hydrolysis or its behavior in the presence of a reactive chemical species.

Computational chemists can model the entire reaction pathway, from reactants to products, by identifying the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the TS, one can determine the activation energy of the reaction, which is directly related to the reaction rate.

For instance, a study on the acid-catalyzed hydrolysis of the amide bond would involve modeling the approach of a hydronium ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. DFT is a common method for such studies.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a powerful concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the ionization potential. The LUMO is the orbital to which the molecule is most likely to accept electrons, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, a FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be localized on the electron-rich pyrazole (B372694) ring, while the LUMO may be centered on the carbonyl group of the pivalamide moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)jocpr.com

Computational methods can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. researchgate.net These predictions are achieved by calculating the optimized molecular geometry and then determining the electronic and vibrational properties of the molecule in its ground state. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully used to determine the molecular structure and spectroscopic data for pyrazolone (B3327878) derivatives. researchgate.net

Predicted ¹H NMR Spectra: For this compound, a theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrazole ring, the propyl chain, and the pivalamide group. Based on studies of similar pyrazole compounds, the protons on the pyrazole ring would likely appear in the aromatic region of the spectrum. mdpi.com The protons of the propyl chain would exhibit characteristic multiplets due to spin-spin coupling, with their chemical shifts influenced by the adjacent pyrazole and amide functional groups. The nine equivalent protons of the tert-butyl group in the pivalamide moiety would be expected to produce a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹³C NMR Spectra: A computational prediction of the ¹³C NMR spectrum would identify the chemical shifts for each unique carbon atom in this compound. The carbon atoms of the pyrazole ring would resonate in the aromatic region. mdpi.com The carbonyl carbon of the pivalamide group is expected to show a signal at a significantly downfield chemical shift, a characteristic feature of carbonyl compounds. researchgate.netmdpi.com The carbons of the propyl chain and the tert-butyl group would appear at higher field strengths. researchgate.net

Predicted IR Spectra: Theoretical IR spectroscopy calculations predict the vibrational frequencies of the molecule's functional groups. For this compound, key predicted vibrational modes would include the N-H stretching vibration of the amide group, the C=O stretching of the pivalamide carbonyl group, and the C=N and C=C stretching vibrations of the pyrazole ring. mdpi.com The C=O stretching vibration is typically a strong and sharp band. mdpi.com Computational studies on related pyrazole derivatives have shown that the vibrational frequencies can be calculated with a good degree of accuracy, aiding in the interpretation of experimental IR spectra. researchgate.net

The tables below provide a hypothetical representation of the kind of data that would be generated from a computational study of this compound, based on the expected chemical environments of the nuclei and the typical output of such theoretical investigations.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.5 - 8.0 | Multiplet |

| Pyrazole-H | 6.2 - 6.5 | Triplet |

| N-CH₂ (propyl) | 4.1 - 4.4 | Triplet |

| CH₂ (propyl) | 2.0 - 2.3 | Multiplet |

| N-H (amide) | 5.5 - 6.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 178 - 182 |

| Pyrazole-C | 138 - 142 |

| Pyrazole-C | 128 - 132 |

| Pyrazole-C | 105 - 109 |

| N-CH₂ (propyl) | 45 - 50 |

| CH₂ (propyl) | 28 - 32 |

| NH-CH₂ (propyl) | 38 - 42 |

| C(CH₃)₃ | 38 - 42 |

Table 3: Predicted IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3100 - 3150 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide) | 1640 - 1680 |

| C=N Stretch (pyrazole) | 1550 - 1600 |

It is important to note that these are generalized predictions based on the known spectroscopic behavior of similar chemical structures. Actual experimental values may vary, and a dedicated computational study on this compound would be necessary to provide more precise theoretical data.

Applications in Materials Science and Advanced Functional Materials

Integration of Pyrazole-Amide Scaffolds into Polymer Systems

The incorporation of pyrazole-amide scaffolds, such as n-(3-(1h-pyrazol-1-yl)propyl)pivalamide, into polymer systems can impart desirable properties including enhanced thermal stability, specific optical behaviors, and improved mechanical strength. Pyrazole-containing polyamides have demonstrated solubility in various organic solvents and possess notable bio-activity and optical properties. The amide group's ability to form strong intermolecular hydrogen bonds can significantly enhance the mechanical and dynamical properties of the resulting polymers.

Research into pyrazole-containing polymers has shown that these materials can be synthesized through methods like condensation polymerization. For instance, pyrazole (B372694) diamine monomers have been reacted with terephthaloyl dichloride to produce copolymer analogues with high thermal stability. ias.ac.in While direct polymerization of this compound has not been extensively documented, its structure suggests potential as a monomer or a functional additive in polymer synthesis. The pyrazole ring and amide linkage are known to contribute to the rigidity and stability of polymer chains.

A study on a new blend polymer consisting of a pyrazole-derived polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), and poly(methyl methacrylate) demonstrated high thermal stability and transparency, suggesting the utility of pyrazole moieties in creating advanced optical materials. researchgate.netdergipark.org.tr The integration of structures like this compound could lead to polymers with tailored refractive indices and thermal degradation properties.

Table 1: Potential Polymer Systems Incorporating Pyrazole-Amide Scaffolds

| Polymer Type | Potential Monomer/Additive | Expected Properties |

|---|---|---|

| Polyamides | This compound (as a diamine precursor) | High thermal stability, enhanced mechanical strength, specific optical properties |

| Poly(methyl methacrylate) Blends | This compound (as a functional additive) | Modified refractive index, improved thermal stability, transparency |

| Coordination Polymers | This compound (as a ligand) | Tunable electronic properties, catalytic activity |

Development of Metal-Organic Frameworks (MOFs) Utilizing Pyrazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The ability to tailor the organic ligand is a key feature of MOFs, allowing for the design of materials with specific properties for applications in gas separation, sensing, and catalysis. digitellinc.com Pyrazole-based ligands are of particular interest due to their strong coordination to metal centers and the potential for creating robust and functional frameworks. acs.org

While the direct use of this compound as a ligand in MOF synthesis is not widely reported, its pyrazole moiety provides a coordination site for metal ions. The flexible propyl chain could introduce structural dynamics into the MOF, which can be advantageous for certain applications. rsc.org The pivalamide (B147659) group could influence the pore environment and potentially participate in host-guest interactions.

Studies on other pyrazole-functionalized ligands have demonstrated their successful use in constructing MOFs with diverse topologies and functionalities. For example, pyrazole-functionalized carboxylic acid ligands have been used to synthesize zinc-based MOFs for organic dye adsorption. rsc.org Similarly, tritopic pyrazole-based ligands have been employed to create microporous pyrazolate-bridged MOFs. acs.org These examples highlight the potential for this compound to act as a versatile ligand for the synthesis of novel MOFs with tailored properties.

Table 2: Characteristics of MOFs with Pyrazole-Based Ligands

| MOF Type | Ligand Type | Metal Ion | Key Feature | Potential Application |

|---|---|---|---|---|

| Zn-MOF | Pyrazole functionalized carboxylic acid | Zn(II) | Tunable pore dimensions | Organic dye adsorption rsc.org |

| Pyrazolate-bridged MOF | Tritopic pyrazole-based ligand | Ni, Cu, Zn, Co | High stability, microporosity | Catalysis acs.org |

| Chiral MOF | T-shaped bifunctional pyrazole-isophthalate | Zn(II) | Chirality, ultramicroporosity | Enantioselective separation, catalysis mdpi.com |

Exploration in Optoelectronic and Photoluminescent Materials

Pyrazole derivatives are known for their remarkable photophysical properties, making them attractive candidates for use in optoelectronic and photoluminescent materials. nih.gov The conjugated system of the pyrazole ring can give rise to strong absorption and emission in the UV-visible region. Theoretical studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have indicated their potential for optoelectronic applications due to strong UV absorption properties. nih.gov

The integration of this compound into materials could lead to interesting optical properties. While the pivalamide group itself is not chromophoric, the pyrazole ring can be functionalized to tune the electronic and optical characteristics. Research on pyrazole-containing polymeric structures has shown that they can exhibit photoluminescence, with potential applications in sensing. ias.ac.in Furthermore, thin films of pyrazole-based polymers have been shown to be transparent with tunable refractive indices, which is beneficial for optical device applications. researchgate.net

A study on a novel pyrazole-quinoline compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrated photoluminescence with emission peaks around 580 nm and a band gap energy of 2.3 eV in thin films, indicating its potential for photovoltaic applications. researchgate.net This suggests that pyrazole-amide structures can be tailored to achieve desired optoelectronic properties.

Table 3: Photophysical Properties of Representative Pyrazole-Based Materials

| Material | Key Feature | Band Gap (eV) | Emission Peak (nm) | Potential Application |

|---|---|---|---|---|

| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one thin film | Photoluminescence | 2.3 | ~580 | Photovoltaics researchgate.net |

| Pyrazole-containing copolymer | Fluorescence | - | - | Anion sensing ias.ac.in |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) blend polymer | High transmittance | - | - | Optical films researchgate.net |

Applications in Sensor Technologies

The pyrazole scaffold is a valuable component in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding interactions. The nitrogen atoms in the pyrazole ring can act as binding sites for various analytes, leading to a detectable change in the sensor's optical or electronic properties.

The structure of this compound, with its pyrazole ring and amide group, offers multiple sites for interaction with analytes. The amide NH group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyrazole nitrogens can act as hydrogen bond acceptors or metal coordination sites. This makes the molecule a promising candidate for the development of sensors for ions and small molecules.

For instance, pyrazole-containing copolymers have been shown to exhibit high sensitivity to acetate (B1210297) anions through fluorescence spectroscopy. ias.ac.in In the realm of MOFs, a pyrazole-based organoarsine ligand was used to synthesize a framework that acts as a stable sensor for sulfur dioxide (SO2) through reversible adsorption and changes in its UV-Vis behavior. digitellinc.com These findings underscore the potential of incorporating this compound into sensor platforms.

Development of Other Advanced Functional Materials

The versatility of the pyrazole-amide scaffold extends beyond the applications mentioned above. The unique combination of a coordinating heterocycle, a flexible linker, and a hydrogen-bonding amide group in this compound opens up possibilities for its use in a variety of other advanced functional materials.

For example, pyrazole derivatives have been explored in the development of energetic materials. Energetic metal-organic frameworks (E-MOFs) have been synthesized using nitrogen-rich ligands to achieve high thermal stability and low sensitivity. mdpi.com The nitrogen-rich pyrazole ring in this compound could be a component in the design of such materials.

Furthermore, the ability of pyrazole ligands to form stable complexes with a wide range of metal ions is crucial in the field of catalysis. researchgate.net MOFs constructed from pyrazolate linkers have shown promise as robust catalysts for challenging chemical transformations. acs.orgrsc.org The specific steric and electronic environment provided by the this compound ligand could lead to the development of catalysts with unique selectivity and activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-(1H-Pyrazol-1-yl)propyl)pivalamide, and how can reaction conditions be optimized?

- Methodology : A common approach for synthesizing pivalamide derivatives involves coupling reactions. For example, copper-catalyzed electrophilic arylation (as in related pivalamide derivatives) can be adapted by reacting a pyrazole-containing precursor (e.g., 3-(1H-pyrazol-1-yl)propan-1-amine) with pivaloyl chloride under inert conditions. Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and coupling agents like EDCI/HOBt (as used in pyrazole carboxamide syntheses ) are critical for yield optimization. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm proton environments and carbon backbone (e.g., pivalamide’s tert-butyl group at δ ~1.2 ppm and pyrazole protons at δ ~6–8 ppm).

- LCMS/HPLC for purity assessment (>95% by area under the curve) and molecular ion verification (e.g., [M+H]+ calculated for C12H20N3O: 222.16) .

- IR spectroscopy to validate amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the amide bond.

- Avoid prolonged exposure to moisture or acidic/basic conditions, as tert-butyl groups in pivalamides are sensitive to steric strain-induced degradation.

- Monitor stability via periodic LCMS analysis to detect decomposition products (e.g., free pyrazole or pivalic acid) .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Perform geometry optimization and electronic structure analysis using hybrid functionals (e.g., B3LYP ) to model the compound’s reactivity.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic modification.

- Use docking studies to correlate computational results with experimental bioactivity, focusing on pyrazole’s role in target binding (e.g., kinase inhibition ).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- For ambiguous NMR signals (e.g., overlapping pyrazole protons), employ 2D techniques (COSY, HSQC) to assign coupling networks.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Compare experimental IR/Raman data with DFT-simulated vibrational spectra to resolve discrepancies .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Methodology :

- Use enantioselective catalysis (e.g., copper-catalyzed arylation ) to install chiral centers.

- Optimize reaction parameters (e.g., ligand choice, solvent polarity) to favor desired stereoisomers.

- Validate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction.

- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products